2-Amino-4-chloro-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzaldehyde, characterized by the presence of amino, chloro, and methoxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methoxybenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloro-2-methoxyaniline, followed by reduction to obtain the corresponding amine. The final step involves the formylation of the amine to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 2-Amino-4-chloro-5-methoxybenzoic acid.
Reduction: 2-Amino-4-chloro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chloro-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-methoxybenzaldehyde and its derivatives depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like amino, chloro, and methoxy allows for diverse interactions with biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: Another compound with similar functional groups but a different core structure.
4-Amino-5-chloro-2-methoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
2-Amino-4,5-dimethoxybenzaldehyde: Similar but with an additional methoxy group.
Uniqueness
2-Amino-4-chloro-5-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized molecules and the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-amino-4-chloro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,10H2,1H3 |
InChI Key |
ZEEKBKCWUFBJOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.